molecular formula C6H12O3 B2671733 4-Ethoxybutanoic acid CAS No. 10374-37-5

4-Ethoxybutanoic acid

Cat. No.: B2671733
CAS No.: 10374-37-5
M. Wt: 132.159
InChI Key: VZJCLNWCJGKJOI-UHFFFAOYSA-N
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Description

4-Ethoxybutanoic acid is a chemical compound of interest in organic synthesis and research applications. As a monoalkylated derivative of butanoic acid, it features a terminal ethoxy group, making it a useful building block or intermediate for further chemical transformations . Compounds of this structural class are often employed in pharmaceutical research, materials science, and as precursors for synthesizing more complex molecules. Researchers value this acid for its potential to introduce both carboxylic acid and ether functionalities into a target structure. Handling this material requires appropriate safety precautions. As with similar organic acids, it is expected to be corrosive and may cause severe skin burns and eye damage . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with proper personal protective equipment, including gloves, protective clothing, and eye protection. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJCLNWCJGKJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347292
Record name 4-Ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-37-5
Record name 4-Ethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxybutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybutanoic acid can be synthesized through several methods. One common approach involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed:

    Oxidation: Formation of 4-ethoxybutanone or 4-ethoxybutanal.

    Reduction: Formation of 4-ethoxybutanol.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

Organic Synthesis

4-Ethoxybutanoic acid serves as an important intermediate in organic synthesis. It is utilized as a building block for more complex molecules, enabling the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can lead to novel compounds with therapeutic potentials.

Biological Research

Research indicates that this compound may play a role as a metabolite in human saliva, suggesting its involvement in metabolic pathways related to fatty acids. Its presence in biological fluids raises questions about its implications for oral health and metabolism.

Case Study: Antiviral Properties
A study demonstrated that grape juice containing this compound effectively reduced the infectivity of enteric viruses like poliovirus. This finding suggests potential applications in food safety and public health, highlighting the compound's role in antiviral activity.

Medicinal Chemistry

The compound has been explored for its therapeutic properties, especially as a precursor for drug synthesis. Its structure allows for various modifications that could enhance anti-inflammatory effects and other pharmacological activities.

Case Study: Drug Development
Research on derivatives of this compound has shown promise in developing new anti-inflammatory agents. These derivatives have been tested for their efficacy in inhibiting inflammatory pathways, which could lead to novel treatments for inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
Ethyl 4-OxobutanoateLacks ethoxy groupModerate biological activity
Succinic AcidParent compoundEstablished metabolic pathways
4-Hydroxy-4-Ethoxybutanoic AcidReduced formPotentially enhanced activity

Industrial Applications

In industry, this compound is employed in producing various chemicals and materials. Its role as a fatty acid ester makes it valuable in formulating products such as surfactants and emulsifiers used in personal care products and food processing.

Mechanism of Action

The mechanism by which 4-ethoxybutanoic acid exerts its effects depends on its specific application. In general, its activity is related to its ability to interact with molecular targets such as enzymes or receptors. The ethoxy group can influence the compound’s reactivity and binding affinity, thereby modulating its biological or chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs of 4-ethoxybutanoic acid include derivatives with variations in substituent groups (e.g., methoxy, methyl, or dioxo groups) or backbone modifications. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Primary Applications/Notes References
This compound Not provided C₆H₁₂O₃ 132.16 (calc.) Carboxylic acid, ethoxy Intermediate in organic synthesis Inferred
4-Methoxy-2,4-dioxobutanoic acid 13192-05-7 C₅H₆O₅ 146.10 Carboxylic acid, methoxy, dioxo High reactivity in ketone formation
4-Ethoxy-2-methylene-4-oxobutanoic acid 66261-38-9 C₇H₁₀O₄ 158.15 Ethoxy, oxo, methylene Polymer or pharmaceutical precursor
4-ethoxy-3-methyl-2,4-dioxobutanoic acid 341009-54-9 C₇H₁₀O₅ 174.15 Ethoxy, dioxo, methyl Specialty chemical synthesis
4-Acetamidobutanoic acid 3025-96-5 C₆H₁₁NO₃ 145.16 Carboxylic acid, acetamido Biochemical research

Notes:

  • Functional Group Impact: The presence of dioxo groups (e.g., in 4-methoxy-2,4-dioxobutanoic acid) increases electrophilicity, making these compounds more reactive in nucleophilic addition reactions compared to this compound .

Physicochemical Properties

  • Solubility: Ethoxy and dioxo groups generally improve solubility in polar aprotic solvents (e.g., DMF, acetone) compared to unsubstituted butanoic acid. For example, 4-ethoxy-2-methylene-4-oxobutanoic acid is reported as a liquid (oil) at room temperature, suggesting moderate polarity .
  • Stability: Compounds with dioxo groups (e.g., 4-methoxy-2,4-dioxobutanoic acid) may exhibit lower thermal stability due to keto-enol tautomerism .

Biological Activity

4-Ethoxybutanoic acid (C6H12O3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an ethoxy group attached to a butanoic acid backbone, which enhances its solubility and reactivity. The molecular formula is represented as follows:

  • Molecular Formula : C6H12O3
  • Molecular Weight : 132.16 g/mol

This structure allows for various interactions with biological molecules, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which may be relevant for conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties that can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies indicate that it may influence neurogenesis and neurite outgrowth, making it a candidate for treating neurodegenerative diseases.

The compound's biological activity can be attributed to its ability to modulate various biochemical pathways:

  • Receptor Modulation : this compound may interact with aminergic G protein-coupled receptors (GPCRs), which are crucial in neurotransmission and other physiological processes. This interaction could influence conditions like depression and anxiety disorders .
  • Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Study :
    • A study evaluated the effects of this compound on neuronal cell lines. Results indicated a significant increase in neurite outgrowth compared to control groups, suggesting its potential use in neurodegenerative conditions such as Alzheimer’s disease .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that this compound reduced the production of inflammatory cytokines in macrophages. This suggests its potential application in treating inflammatory diseases .
  • Antioxidant Activity Assessment :
    • A comparative analysis showed that this compound exhibited higher antioxidant capacity than some established antioxidants, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
2-Ethoxybutanoic AcidContains an ethoxy groupKnown for its use as a solvent and in organic synthesis
Ethyl 4-amino-3-hydroxybutanoateIncludes an amino groupExhibits neuroprotective effects
3-Sulfanylpropanoic AcidContains a sulfanyl groupPotential for further derivatization

Q & A

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

  • Methodological Answer : Conduct a meta-analysis of published protocols to identify variables (e.g., catalyst type, solvent polarity, temperature). Replicate experiments under controlled conditions, using statistical tools (e.g., ANOVA) to isolate significant factors. Compare results with literature data, accounting for potential impurities or measurement errors in prior studies .

Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with modified ethoxy groups (e.g., longer alkoxy chains or halogen substitutions).
  • Step 2 : Test biological activity (e.g., antimicrobial efficacy) via dose-response assays.
  • Step 3 : Use computational tools (e.g., molecular docking) to correlate structural features with activity. Validate findings with in vitro/in vivo models .

Q. How should clustered data from repeated measurements of this compound’s physicochemical properties be analyzed?

  • Methodological Answer : Apply mixed-effects models to account for nested data (e.g., multiple observations per batch). Use software like R or Python to calculate intraclass correlation coefficients (ICC) for assessing data consistency. Report confidence intervals to quantify uncertainty .

Data Contradiction and Validation

Q. What strategies can address discrepancies in the reported pKa values of this compound?

  • Methodological Answer :
  • Calibration : Standardize pH measurement equipment using reference buffers.
  • Solvent Effects : Re-measure pKa in solvents matching literature conditions (e.g., water vs. DMSO).
  • Collaborative Trials : Share samples with independent labs to cross-validate results .

Experimental Design for Novel Applications

Q. How can researchers optimize this compound as a precursor for bioactive molecule synthesis?

  • Methodological Answer :
  • Taguchi Method : Systematically vary reaction parameters (temperature, catalyst loading, time) to maximize yield.
  • Green Chemistry Metrics : Calculate E-factors to assess environmental impact and scalability.
  • Scale-Up : Validate small-scale results in pilot reactors, monitoring heat transfer and mixing efficiency .

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